2,4,7,9-Tetramethyl-5-decyne-4,7-diol
Overview
Description
2, 4, 7, 9-tetramethyldec-5-yne-4,7-diol is a well-known acrylic adhesive. It has amphiphilic characteristics. It is used a dopant in a heterojunction solar cell, it assists in the formation of a homogeneous interfacial layer over the photoactive layer. Doping results in decreasing the absorption of photons in the underneath photoactive layer, thereby in enhancing the photocurrent density.
Mechanism of Action
Target of Action
2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic surfactant with a wide range of applications . It is used as a dopant in heterojunction solar cells and as a surfactant in emulsion polymerization . Its primary targets are the surfaces where it reduces surface tension, acting as a wetting agent, defoamer, and emulsifier .
Mode of Action
TMDD has amphiphilic characteristics, meaning it contains both hydrophilic and hydrophobic parts . This allows it to interact with various substances, reducing surface tension and enabling better leveling . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer .
Biochemical Pathways
It is known that tmdd can be metabolized in the human body, with terminal methyl-hydroxylated tmdd (1-oh-tmdd) identified as the main urinary metabolite .
Pharmacokinetics
TMDD is rapidly metabolized, with an average t max of 1.7 h and a rapid and almost complete (96%) excretion of 1-OH-TMDD until 12 h after oral dosage . Elimination is bi-phasic, with half-lives of 0.75–1.6 h and 3.4–3.6 h for phases 1 and 2, respectively . The dermal application results in a delayed urinary excretion of this metabolite with a t max of 12 h and complete excretion after about 48 h . The excreted amounts of 1-OH-TMDD represented 18% of the orally administered TMDD dose .
Result of Action
The primary result of TMDD’s action is the reduction of surface tension, which makes it an effective surfactant . In the context of solar cells, it assists in the formation of a homogeneous interfacial layer over the photoactive layer . In the human body, it is metabolized to 1-OH-TMDD, which is excreted in the urine .
Action Environment
TMDD is considered a high-production chemical and, due to its low biodegradation rate, possesses a potentially high prevalence in the environment . It is used in a variety of applications, including as an adjuvant in the manufacture of paints, printing inks, adhesives, paper, pesticides, coatings, defoamers, dispersants, and polymerization reactions . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to interact with various biomolecules due to its amphiphilic characteristics
Cellular Effects
It is known to influence cell function by assisting in the formation of a homogeneous interfacial layer over the photoactive layer in heterojunction solar cells . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level by interacting with various biomolecules due to its amphiphilic characteristics
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
2,4,7,9-tetramethyldec-5-yne-4,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOFYPKXCSULTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027041 | |
Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |
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Molecular Weight |
226.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline] | |
Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |
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Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
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CAS No. |
126-86-3 | |
Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-86-3 | |
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Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
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Record name | Surfynol 104 | |
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Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |
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Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |
Source | EPA DSSTox | |
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Record name | 2,4,7,9-tetramethyldec-5-yne-4,7-diol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TETRAMETHYL DECYNEDIOL | |
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Record name | 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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